![molecular formula C12H19BN2O2 B1530430 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine CAS No. 873663-50-4](/img/structure/B1530430.png)
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine
Overview
Description
“3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine” is a chemical compound with the molecular formula C12H18BNO2 . It is also known as “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” or "3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine" . This compound is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with an amine group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The exact structure can be found in chemical databases .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 351.2±25.0 °C at 760 mmHg, and a flash point of 166.2±23.2 °C . It also has a molar refractivity of 63.1±0.4 cm3, a polar surface area of 44 Å2, and a molar volume of 208.6±5.0 cm3 .Scientific Research Applications
Synthesis and Structural Analysis
The compound serves as a boric acid ester intermediate with benzene rings, utilized in the synthesis of complex molecules through multi-step reactions. It plays a critical role in the development of novel materials and compounds due to its unique structural properties. For instance, the synthesis, crystal structure, and density functional theory (DFT) studies of derivatives involving this compound have been extensively explored. These studies involve confirming the molecular structures through techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Such research provides valuable insights into the physicochemical properties of the compounds, aiding in the advancement of materials science and engineering (Huang et al., 2021).
Catalysis and Organic Synthesis
In the realm of catalysis and organic synthesis, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine derivatives are pivotal. They serve as intermediates in synthesizing complex organic frameworks, demonstrating the compound's integral role in creating novel catalysts and facilitating organic reactions. This aspect underscores the compound's utility in enhancing reaction efficiencies and selectivities, crucial for developing sustainable and green chemistry technologies.
Material Science and Polymer Research
The compound's derivatives are instrumental in synthesizing polyimides and other polymers, characterized by high thermal stability and excellent mechanical properties. Such materials are sought after for their potential applications in electronics, aerospace, and automotive industries, where materials must withstand extreme conditions without degrading. Research in this domain focuses on developing new polymeric materials with enhanced properties, such as solubility in organic solvents and high glass transition temperatures, facilitating their use in advanced technological applications (Ghaemy & Alizadeh, 2009).
Luminescence and Electrochemical Properties
The study of luminescence and electrochemical properties of compounds derived from 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine opens new avenues in developing sensors, electronic devices, and luminescent materials. Investigations into the electronic communication between boron heterocycles and the luminescence of oligo-diazaborolylarenes provide insights into designing materials with specific electronic and luminescent properties. These materials are crucial for applications in optoelectronics, including light-emitting diodes (LEDs) and electrochemiluminescence-based sensors (Weber et al., 2006).
Mechanism of Action
Mode of Action
- The compound can undergo borylation reactions, where it reacts with aryl or alkyl substrates in the presence of a palladium catalyst. For example, it can borylate the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate . It can also participate in hydroboration reactions with alkynes and alkenes in the presence of transition metal catalysts.
properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(14)10(8)15/h5-7H,14-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPXXWWEXMOZPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164649 | |
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401164649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine | |
CAS RN |
873663-50-4 | |
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873663-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401164649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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